cis-2-Fluorocyclopropanecarboxamide
Overview
Description
Cis-2-Fluorocyclopropanecarboxamide is a chemical compound that belongs to the class of fluorinated cyclopropanes. It has the molecular formula C4H6FNO .
Synthesis Analysis
The synthesis of cis-2-Fluorocyclopropanecarboxylic acid, a key intermediate for the synthesis of an antibacterial agent Sitafloxacin, has been reported . The strategy for the synthesis derives from the employment of a stereoselective rhodium-catalyzed cyclopropanation reaction of (1-fluorovinylsulfonyl)benzene with diazo esters .Molecular Structure Analysis
The molecular formula of this compound is C4H6FNO. The molecular weight is 103.09 g/mol.Chemical Reactions Analysis
This compound is involved in the synthesis of an antibacterial agent Sitafloxacin . The synthesis involves a rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene and diazo esters .Physical and Chemical Properties Analysis
This compound has a molecular weight of 103.09 g/mol. More detailed physical and chemical properties are not available in the retrieved documents.Scientific Research Applications
Synthesis and Structural Analysis
- Stereoselective Synthesis : A novel stereoselective method was developed for preparing cis-2-fluorocyclopropane-1-carboxylic acid, involving initial formation of cis-2-phenylsulfinylcyclopropanecarboxylate, fluorination, reductive desulfonylation, and acid-catalyzed hydrolysis (Toyota et al., 1996).
- Chemical Properties and Interactions : A study on fluorinated cyclopropanecarboxylates revealed that monofluorinated cyclopropanecarboxylates are available in racemic or optically active form by transition metal-catalyzed reactions. The solid-state structures of these compounds were examined by X-ray crystallography, showing close intermolecular contacts of C–F groups to H–X moieties (Haufe et al., 2002).
Applications in Analytical Chemistry
- Biomarker Analysis : cis-2-Fluorocyclopropanecarboxamide derivatives have been used in the development of analytical methods for measuring specific biomarkers. For instance, a method for measuring cis- and trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acids in human urine was developed, which are considered reliable biomarkers for exposure to certain insecticides (Baker et al., 2004).
Biological and Pharmaceutical Research
- Enzyme Inhibition Studies : Studies on fluorinated phenylcyclopropylamines, which are derivatives of this compound, have shown that these compounds are competitive inhibitors of microbial tyramine oxidase. The inhibitory potency of these compounds varies depending on the nature of substituents and absolute configuration (Rosen et al., 2004).
Pharmaceutical Development
- Synthesis of Related Compounds : The synthesis of cis-2-fluorocyclopropylamine, a related compound, was achieved through stereoselective cyclopropanation. This synthesis involved treating dibromofluoromethane with aqueous KOH solution, followed by a series of steps to generate an amino group on the cyclopropane ring, demonstrating the versatility of this chemical framework in pharmaceutical synthesis (Matsuo et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
(1S,2S)-2-fluorocyclopropane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6FNO/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H2,6,7)/t2-,3+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZKRDKMJHXGBR-GBXIJSLDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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